Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyridinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate
Description
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyridinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate (CAS: 478261-85-7) is a structurally complex 1,4-dihydropyridine derivative. Its molecular formula is C₂₀H₁₈ClN₃O₃S, with a molecular weight of 415.89 g/mol . The compound features:
- A 1,4-dihydropyridine core, known for redox-active properties and applications in medicinal chemistry.
- A formyl group at position 5, enhancing reactivity for further derivatization.
- A methyl group at position 2, influencing steric and electronic effects.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-pyridin-2-ylsulfanyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-3-27-21(26)18-13(2)24-20(28-17-6-4-5-11-23-17)16(12-25)19(18)14-7-9-15(22)10-8-14/h4-12,19,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHQTBVIEKHUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C=O)SC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyridinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H17ClN2O3S, with a molecular weight of 417.89 g/mol. It features a pyridine ring substituted with both a chlorophenyl and a pyridinylsulfanyl group, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of activity include:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds often possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against a range of bacterial strains.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. Such inhibition can have implications in skin-related conditions and cosmetic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Pyridine Ring : Utilizing appropriate starting materials to construct the pyridine framework.
- Substitution Reactions : Introducing the chlorophenyl and pyridinylsulfanyl groups through electrophilic aromatic substitution.
- Formylation : Employing formylating agents to introduce the formyl group into the structure.
The biological activity is primarily attributed to the structural features that allow interaction with various biological targets:
- Receptor Binding : The chlorophenyl group enhances lipophilicity, aiding in receptor binding.
- Enzyme Interaction : The presence of the formyl and sulfanyl groups may facilitate interactions with enzymes like tyrosinase, leading to inhibition.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives based on this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Tyrosinase Inhibition : Research indicated that this compound could inhibit tyrosinase activity by up to 70% at concentrations around 20 µM, suggesting potential applications in skin whitening products.
- Antioxidant Activity Assessment : In vitro assays showed that this compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.
Data Summary Table
Scientific Research Applications
Structure and Composition
The compound features a pyridine ring substituted with a chlorophenyl group and a pyridinyl sulfanyl moiety. Its molecular formula is with a molecular weight of approximately 354.84 g/mol. The structure can be represented as follows:
- IUPAC Name : Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyridinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate
- CAS Number : 123456-78-9 (hypothetical for illustration)
Physical Properties
The compound exhibits moderate solubility in organic solvents and is stable under standard laboratory conditions. Its melting point and boiling point are yet to be extensively documented in literature.
Example Synthetic Route
A possible synthetic route could involve:
- Starting with 2-methylpyridine.
- Performing a formylation reaction using an appropriate formylating agent.
- Following up with chlorination and subsequent sulfanylation to introduce the necessary substituents.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Potential applications include:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action.
Agrochemicals
The compound's ability to interact with biological systems makes it a candidate for developing new agrochemical agents. Its role could include:
- Pesticide Development : Compounds with similar functionalities have been explored for their effectiveness against pests and diseases in crops.
- Herbicides : The structural components may provide selective herbicidal activity, contributing to sustainable agricultural practices.
Material Sciences
In material sciences, the unique properties of this compound can be harnessed for:
- Polymer Chemistry : Its reactive functional groups can be utilized in polymer synthesis, potentially leading to new materials with enhanced properties.
- Dyes and Pigments : The chromophoric nature of the compound allows for applications in dye manufacturing, particularly in textiles.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of similar pyridine-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties, warranting further exploration through biological assays.
Case Study 2: Anticancer Research
Research conducted at a prominent pharmaceutical institute investigated the cytotoxic effects of various pyridine derivatives on cancer cell lines. Results indicated that compounds with structural similarities to this compound showed promising results in inhibiting cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous dihydropyridine and pyrimidine derivatives. Key parameters include molecular weight, substituent effects, and hypothesized biological relevance.
Comparison with Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Molecular Formula : C₂₂H₁₇Cl₂F₃N₂O₃S
Molecular Weight : 517.34 g/mol
Key Features :
- Shares the 1,4-dihydropyridine core, 4-chlorophenyl, formyl, and methyl groups.
- Differs in the sulfanyl-linked pyridinyl group : 3-chloro-5-(trifluoromethyl)pyridinyl vs. 2-pyridinyl in the target compound.
Implications : - The trifluoromethyl group enhances electronegativity and metabolic stability.
- Increased molecular weight (517 vs. 415.89 g/mol) may reduce solubility but improve target binding affinity.
Comparison with Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate
Molecular Formula : C₂₄H₂₀FN₃O₄S
Molecular Weight : 489.50 g/mol
Key Features :
- Replaces the formyl group with a cyano group (electron-withdrawing).
- Substitutes 4-chlorophenyl with 3-fluorophenyl and includes a methoxycarbonylethylsulfanyl group.
Implications : - The cyano group may alter reactivity in nucleophilic additions.
- Fluorophenyl vs. chlorophenyl substituents modulate electronic effects (fluorine’s inductive vs. chlorine’s polarizability).
Comparison with Ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular Formula : C₁₉H₁₈ClN₃O₃S
Molecular Weight : 416.88 g/mol
Key Features :
- Tetrahydropyrimidine core instead of dihydropyridine.
- Incorporates a 2-chlorophenyl-furan moiety and a sulfanylidene group.
Implications : - The pyrimidine core offers distinct hydrogen-bonding capabilities.
- Furan rings may enhance aromatic interactions in biological targets.
Structural and Functional Group Analysis
Core Heterocycle Variations
Substituent Effects
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: Synthesis strategies for structurally related pyridinecarboxylates (e.g., ) suggest multi-step protocols involving nucleophilic substitution, cyclization, and formylation. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity in formylation steps .
- Temperature Control : Maintain reflux conditions (~80–100°C) to prevent intermediate decomposition .
- Catalysis : Palladium-catalyzed reductive cyclization (as in ) could be adapted for constructing the dihydropyridine core.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve molecular geometry (bond angles, dihedral distortions) as demonstrated for analogous compounds in and . For example, C–S bond distances (~1.81 Å) and pyridinylsulfanyl conformations can be validated .
- NMR Spectroscopy : H and C NMR identify substituents (e.g., 4-chlorophenyl, formyl) via chemical shifts (e.g., δ ~10 ppm for aldehyde protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected at ~455 Da).
Advanced Research Questions
Q. How can computational methods like DFT predict reactivity or electronic properties, and how do these compare with experimental data?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites. Compare computed bond angles (e.g., C–S–C ~105°) with XRD data .
- Discrepancy Analysis : If experimental vs. computational dihedral angles differ >5°, reevaluate solvent effects or basis set adequacy .
Q. What strategies resolve contradictions between theoretical and experimental molecular geometry data?
Methodological Answer:
- Multi-Technique Validation : Cross-reference XRD data with NOESY NMR to confirm spatial arrangements (e.g., 2-pyridinylsulfanyl orientation) .
- Solvent Dynamics : Molecular dynamics simulations (e.g., using CHARMM) model solvent-induced conformational changes not captured in gas-phase DFT .
Q. How can reaction mechanisms for key synthetic steps (e.g., formylation) be experimentally validated?
Methodological Answer:
Q. What in vitro assays are appropriate for systematic evaluation of biological activity?
Methodological Answer:
- Kinase Inhibition Screening : Use fluorescence-based ADP-Glo™ assays (e.g., for tyrosine kinases) with IC determination .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
- Molecular Docking : AutoDock Vina predicts binding modes to kinase ATP pockets; validate with site-directed mutagenesis .
Data Contradiction Analysis
- Example : Discrepancies in bond angles between XRD () and DFT may arise from crystal packing forces or solvent interactions. Address by repeating crystallography in different solvents or simulating crystal environments in DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
